molecular formula C24H27N3O5S B11210744 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide

Cat. No.: B11210744
M. Wt: 469.6 g/mol
InChI Key: IVFIERUMMVJDGC-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as acetone or diethyl ether, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide
  • N-[2-(2,3-Dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide

Uniqueness

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide is unique due to its specific substitution pattern and the presence of both diethoxy and dimethylphenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H27N3O5S

Molecular Weight

469.6 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide

InChI

InChI=1S/C24H27N3O5S/c1-5-31-21-11-10-17(12-22(21)32-6-2)24(28)25-23-18-13-33(29,30)14-19(18)26-27(23)20-9-7-8-15(3)16(20)4/h7-12H,5-6,13-14H2,1-4H3,(H,25,28)

InChI Key

IVFIERUMMVJDGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC(=C4C)C)OCC

Origin of Product

United States

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